molecular formula C23H19ClN2O7S2 B2386717 2-((4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 686737-87-1

2-((4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2386717
CAS No.: 686737-87-1
M. Wt: 534.98
InChI Key: XESKCCAXSPWOHP-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN2O7S2 and its molecular weight is 534.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound is synthesized using various chemical reactions, involving the formation of oxadiazole and acetamide derivatives. For instance, the synthesis of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate includes the formation of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

  • Characterization Methods : Structural elucidation of these compounds involves techniques like IR, EI-MS, 1H NMR, and 13C-NMR, providing detailed insights into their molecular structure (Nafeesa et al., 2017).

Pharmacological Potential

  • Antibacterial Properties : Some derivatives show promising antibacterial screening against gram-negative and gram-positive bacteria, indicating potential use in combating bacterial infections (Nafeesa et al., 2017).

  • Anticancer Activity : A study on 4-arylsulfonyl-1,3-oxazoles, which includes similar compounds, reveals their potential anticancer activities. Specific compounds showed high activity against certain cancer cell lines like glioblastoma and gliosarcoma (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

  • Anti-Enzymatic Potential : The compounds exhibit low potential against enzymes like lipoxygenase, which could be relevant in developing treatments for conditions involving this enzyme (Nafeesa et al., 2017).

Chemical and Biological Screening

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESKCCAXSPWOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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